2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide
Description
This compound features a dihydropyrimidinone core substituted at the 2-position with a sulfanyl group linked to a 4-chlorobenzenesulfonyl moiety and an N-(4-ethylphenyl)butanamide side chain. The dihydropyrimidinone scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.
Crystallographic studies using software such as SHELX have enabled precise structural determination of similar compounds, highlighting bond angles and torsional conformations critical for biological activity .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-3-14-5-9-16(10-6-14)25-20(27)18(4-2)31-22-24-13-19(21(28)26-22)32(29,30)17-11-7-15(23)8-12-17/h5-13,18H,3-4H2,1-2H3,(H,25,27)(H,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWDFWDAUXIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide typically involves multiple steps. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the chlorophenyl sulfonyl group and the ethylphenyl butanamide moiety. Common reagents used in these reactions include chlorosulfonic acid, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyrimidinone Derivatives
(a) 2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide (ZHK)
- Key Differences: Replaces the 4-chlorobenzenesulfonyl group with a cyano (CN) and 3,4-dichlorophenyl moiety. The sulfamoylphenyl group (NHSO₂) in ZHK enhances hydrogen-bonding capacity compared to the 4-ethylphenyl group in the target compound.
(b) 2’,6’-Dichloro-4-((2-chlorophenyl)thio)-5-hydroxy-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one (36U)
Sulfonamide-Containing Analogues
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Differences :
- Incorporates a morpholine ring and bromine atom at the pyrimidine 5-position.
- The 2,4,6-trimethylbenzenesulfonamide group increases steric hindrance compared to the 4-chlorobenzenesulfonyl group.
- Implications :
Butanamide Derivatives with Stereochemical Variations
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
Data Table: Structural and Functional Comparison
*Estimated based on structural formulas.
Research Findings and Implications
- Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound likely enhances stability against oxidative metabolism compared to cyano or hydroxy substituents in analogues .
- Lipophilicity : The 4-ethylphenyl group may improve blood-brain barrier penetration relative to polar sulfamoyl or morpholine groups .
- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylbenzenesulfonamide) in analogues reduce binding to compact active sites but improve selectivity .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Answer:
The compound’s synthesis involves multi-step pathways, typically starting with the formation of the dihydropyrimidinone core via Biginelli-like cyclization under acidic conditions (e.g., HCl/acetic acid). Subsequent sulfonylation at the 5-position with 4-chlorobenzenesulfonyl chloride requires careful stoichiometric control (1:1.2 molar ratio) to avoid over-sulfonation . The thiolation step (introducing the sulfanyl group) demands inert atmospheres (N₂/Ar) to prevent oxidation, with thiourea or NaSH as sulfur sources. Final coupling with 4-ethylphenylbutanamide via EDC/HOBt-mediated amidation is critical; purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensures >95% purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H/¹³C): Key signals include the dihydropyrimidinone C=O peak at ~165–170 ppm (¹³C) and aromatic protons (4-chlorobenzenesulfonyl) as doublets in the 7.6–8.1 ppm range (¹H) .
- LC-MS: Confirm molecular weight ([M+H]⁺ expected at ~535.5 Da) and assess purity (>98% by UV at 254 nm).
- FT-IR: Validate sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1680 cm⁻¹ .
Advanced: What experimental approaches are suitable for identifying biological targets or mechanisms of action?
Answer:
- Target Fishing: Use affinity chromatography with immobilized compound analogs to pull down protein targets from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
- Enzyme Assays: Screen against kinase/phosphatase panels (e.g., Eurofins KinaseProfiler) due to the sulfonyl and dihydropyrimidinone moieties’ known roles in ATP-binding site interactions .
- Molecular Dynamics (MD): Simulate binding to homology-modeled enzymes (e.g., MAP kinases) using Schrödinger Suite, focusing on sulfonyl-thioether interactions with catalytic lysine residues .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Core Modifications: Replace the 4-chlorobenzenesulfonyl group with 4-fluoro or 4-nitro analogs to test electronic effects on target binding .
- Side-Chain Optimization: Substitute the 4-ethylphenyl group with bulkier tert-butyl or polar pyridyl groups to assess steric/hydrophobic contributions .
- Bioisosteric Replacement: Swap the sulfanyl linker with carbonyl or methylene groups to evaluate conformational flexibility .
Example SAR Table (Hypothetical Data):
| Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 0.45 | 0.12 |
| 4-Fluorosulfonyl Analog | 0.32 | 0.09 |
| tert-Butylphenyl Analog | 0.78 | 0.03 |
Advanced: What analytical methods resolve contradictions in solubility or stability data?
Answer:
- Solubility Discrepancies: Use orthogonal methods:
- HPLC-UV: Quantify solubility in PBS (pH 7.4) vs. DMSO.
- Dynamic Light Scattering (DLS): Detect aggregation at >0.1 mg/mL .
- Stability Challenges:
- Forced Degradation: Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C/75% RH) conditions, monitoring degradation via UPLC-PDA .
- NMR Stability Studies: Track time-dependent disappearance of sulfanyl proton signals (~3.5 ppm) under aqueous conditions .
Advanced: How can in silico methods guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to optimize logP (aim for 2–4) and reduce CYP3A4 inhibition risk by modifying the 4-ethylphenyl group .
- Permeability Modeling: Apply PAMPA assays or Caco-2 cell models to predict intestinal absorption, guided by the compound’s polar surface area (<140 Ų) .
- Metabolite Identification: Simulate Phase I/II metabolism with StarDrop’s Meteor module, prioritizing derivatives resistant to glucuronidation at the butanamide group .
Advanced: What strategies address discrepancies in biological assay reproducibility?
Answer:
- Orthogonal Assay Validation: Confirm initial results (e.g., IC₅₀ in enzyme assays) with cell-based viability assays (MTT/XTT) or SPR binding studies .
- Batch-to-Batch Variability: Implement QC protocols:
- HPLC-PDA Purity: Ensure ≤2% impurities.
- Counterion Analysis (IC): Verify chloride/sulfate ratios if synthesized as salts .
- Environmental Controls: Standardize assay conditions (e.g., O₂ levels for redox-sensitive targets) using hypoxia chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
